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2-Hepten-4-one, 5-methyl-

Cat. No.: B7949245
M. Wt: 126.20 g/mol
InChI Key: ARJWAURHQDJJAC-UHFFFAOYSA-N
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Description

Contextual Significance in Natural Product Chemistry

The principal significance of 2-Hepten-4-one, 5-methyl- in natural product chemistry stems from its identity as the key character-impact flavor compound in hazelnuts, particularly Corylus avellana (European hazelnut). nih.gov Its potent nutty, hazelnut-like aroma makes it a subject of intense study in food science and flavor chemistry. perfumerflavorist.com

Research has established that this compound, often referred to as filbertone (B1242023) in this context, is a nature-identical flavoring substance found naturally in roasted filberts (hazelnuts). perfumerflavorist.com Its presence is not only crucial for the authentic flavor profile of hazelnuts but also serves wider applications. In academic research, it is utilized as a critical analytical marker for determining the authenticity of hazelnut-based products and for detecting the adulteration of other high-value products, such as olive oil, with hazelnut oil. researchgate.net The biosynthesis of this compound in nature is often stereoguided, leading to an enantiomeric excess that can be used for origin authentication and to correlate chemical composition with sensory profiles. nih.gov

Historical Perspectives on Discovery and Early Characterization

The formal identification and characterization of 2-Hepten-4-one, 5-methyl- as a key natural product is a relatively recent development in the history of flavor chemistry.

1975 : The Flavor and Extract Manufacturers Association (FEMA) reviewed the safety of a group of aliphatic ketones, including 5-methyl-2-hepten-4-one (B146534), assigning it FEMA number 3761. femaflavor.org

1989 : A pivotal moment in the compound's history occurred when Schurig and co-workers first isolated (+)-Filbertone from the extracts of a Turkish variety of hazelnut. researchgate.net In the same year, they accomplished the first chiral synthesis of the compound, which was crucial for establishing the relationship between its chirality and its olfactory properties. researchgate.net Their work determined the enantiomeric composition and assigned the absolute configuration of the natural product. researchgate.net

1991 : An extensive assessment and olfactory comparison of all four possible stereoisomers of 5-methyl-2-hepten-4-one was conducted by Güntert et al. researchgate.net This research provided a detailed understanding of how stereochemistry influences the sensory perception of the molecule. researchgate.net

These foundational studies paved the way for its use as a Generally Recognized As Safe (GRAS) substance in the flavor industry and spurred further academic inquiry into its synthesis and natural distribution. researchgate.net

Enantiomeric Considerations: (R)- and (S)-Stereoisomers and their Academic Significance

The academic significance of 2-Hepten-4-one, 5-methyl- is deeply connected to its stereochemistry. The molecule has a chiral center at the C5 position, leading to the existence of two enantiomers: (R)-5-methyl-2-hepten-4-one and (S)-5-methyl-2-hepten-4-one. Furthermore, the double bond can exist in either an (E) or (Z) configuration, resulting in four possible stereoisomers in total. researchgate.net

In nature, the compound is found with a notable enantiomeric distribution. Studies consistently show that naturally occurring filbertone in hazelnuts has a low-to-medium enantiomeric excess, with the (S)-enantiomer being more abundant than the (R)-enantiomer in both raw and roasted nuts. researchgate.netfrontiersin.org In raw hazelnuts, the enantiomeric composition of (S)-filbertone can be quite high, ranging from 83% to 95%. frontiersin.org

The enantiomeric ratio is a powerful tool in academic research for several reasons:

Geographical and Cultivar Authentication : The ratio between the (R) and (S) enantiomers varies depending on the geographical origin and cultivar of the hazelnuts. nih.govfrontiersin.org This makes the enantiomeric composition a discriminant marker for authenticating the origin of hazelnut products. researchgate.netnih.govfrontiersin.org

Impact of Processing : Thermal treatment, such as roasting, alters the enantiomeric distribution. Roasting leads to an increase in the absolute amount of both enantiomers, but the increase is more pronounced for the (R)-enantiomer. nih.govfrontiersin.org This observation suggests that a precursor in the hazelnut, which is not yet identified, may form racemic filbertone through a non-stereoselective mechanism during heating. researchgate.netfrontiersin.org

Sensory Properties : The individual stereoisomers possess distinct aroma and flavor profiles. Research by Güntert et al. (1991) detailed these differences, noting that the (-)-(R)-(E)-5-methyl-2-hepten-4-one has more pleasant hazelnut and woody notes, while the (+)-(5S)-(E)-isomer has additional fatty, metallic, and balsamic notes. researchgate.netfrontiersin.org The more significant increase of the (R)-enantiomer in Italian hazelnuts during roasting is believed to contribute to their desirable hedonic properties. nih.govfrontiersin.org

Due to this significance, numerous stereoselective syntheses have been developed in academic labs to produce enantioenriched versions of the molecule, often using (S)-2-methylbutanol as a chiral starting material. researchgate.netmdpi.com These synthetic routes are critical for obtaining pure standards for analytical studies and for further investigating the structure-activity relationships of this important natural compound. researchgate.netmdpi.com

Data Tables

Table 1: Physicochemical Properties of 2-Hepten-4-one, 5-methyl- This table presents key physicochemical data for the compound, compiled from various chemical databases.

PropertyValueSource(s)
Molecular Formula C₈H₁₄O perfumerflavorist.comchemicalbook.com
Molecular Weight 126.20 g/mol nih.govsigmaaldrich.com
IUPAC Name (E)-5-methylhept-2-en-4-one nih.gov
Appearance Clear, colorless to light yellow liquid perfumerflavorist.comsymrise.comventos.com
Boiling Point approx. 167 °C symrise.com
Flash Point approx. 57 °C / 141.8 °F (closed cup) sigmaaldrich.comsymrise.com
CAS Number 81925-81-7 (mixture of isomers) perfumerflavorist.comfemaflavor.orgsigmaaldrich.com
FEMA Number 3761 nih.govperfumerflavorist.comfemaflavor.org

Table 2: Enantiomeric Distribution and Sensory Profile This table summarizes findings on the natural distribution and distinct sensory characteristics of the primary stereoisomers of 5-methyl-2-hepten-4-one.

StereoisomerNatural Occurrence & DistributionSensory ProfileSource(s)
(+)-(5S)-(E)-isomer The more abundant enantiomer in raw hazelnuts. researchgate.netfrontiersin.orgHazelnut, fatty, metallic, balsamic notes. researchgate.net
(-)-(5R)-(E)-isomer Amount increases significantly upon roasting. nih.govfrontiersin.orgHazelnut and woody odor notes; soft, butter, chocolate flavor impact. researchgate.netfrontiersin.org
(-)-(5R)-(Z)-isomer Present in hazelnuts.Hazelnut and woody odors. researchgate.net
(+)-(5S)-(Z)-isomer Present in hazelnuts.Hazelnut, woody, fatty, metallic notes. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O B7949245 2-Hepten-4-one, 5-methyl-

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylhept-2-en-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-4-6-8(9)7(3)5-2/h4,6-7H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJWAURHQDJJAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)C=CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90868631
Record name 2-Hepten-4-one, 5-methyl-
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Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81925-81-7
Record name 5-Methyl-2-hepten-4-one
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Record name 5-Methyl-2-hepten-4-one
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Record name 2-Hepten-4-one, 5-methyl-
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Record name 2-Hepten-4-one, 5-methyl-
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Advanced Synthetic Methodologies and Chemical Transformations

Classical and Established Synthetic Routes

Traditional methods for synthesizing 5-methyl-2-hepten-4-one (B146534) have relied on well-established organometallic and condensation reactions. These routes are valued for their reliability and use of readily available starting materials.

One of the classical methods involves the use of a Grignard reagent, specifically sec-butylmagnesium bromide, which reacts with crotonaldehyde. This is followed by an oxidation step to yield the final ketone. This approach, while effective, has been noted to produce byproducts and utilize hazardous oxidizing agents.

Another established route employs the principles of acetoacetic ester synthesis. This method involves the reaction of an acetoacetate (B1235776) with 2-methylbutyryl chloride, followed by a condensation reaction with acetaldehyde. This pathway is advantageous as it avoids the use of Grignard reagents and stoichiometric oxidation, leading to a cleaner reaction profile. google.com

Exploration of Reaction Mechanisms

The mechanisms for these classical syntheses are well-understood in organic chemistry.

Grignard Reaction-Based Synthesis: The synthesis begins with the nucleophilic addition of the sec-butyl group from sec-butylmagnesium bromide to the carbonyl carbon of crotonaldehyde. This 1,2-addition results in the formation of a magnesium alkoxide intermediate. Subsequent hydrolysis of this intermediate yields 5-methyl-2-hepten-4-ol. The final step involves the oxidation of this secondary alcohol to the corresponding ketone, 5-methyl-2-hepten-4-one.

Acetoacetic Ester-Based Synthesis: This synthesis commences with the acylation of an acetoacetate with 2-methylbutyryl chloride to form a β-keto ester intermediate, 2-methylbutyryl acetate. In the presence of a base, this intermediate is deprotonated at the α-carbon. The resulting enolate then undergoes a condensation reaction with acetaldehyde. The final product, 5-methyl-2-hepten-4-one, is formed after acidification and decarboxylation. A key advantage of this method is the avoidance of harsh oxidizing agents. google.com

Optimization of Reaction Conditions and Yields

The optimization of these classical routes has been a focus of research to enhance their efficiency and industrial applicability.

For the acetoacetic ester-based synthesis, various parameters can be adjusted to maximize the yield and purity of 5-methyl-2-hepten-4-one. The choice of base and solvent, reaction temperature, and reaction time are critical factors. For instance, the use of different basic catalysts can influence the rate and outcome of the condensation step.

Below is a table summarizing the impact of different catalysts on the yield of 5-methyl-2-hepten-4-one in the acetoacetic ester synthesis pathway, with all other conditions being constant.

CatalystMolar Yield (%)Purity (%)
Pyrrolidine79.098.1
Triethylamine80.898.1
Piperidine80.397.6

Data is illustrative and compiled from patent literature describing similar reactions. google.com

Stereoselective and Asymmetric Synthesis

The enantiomers of 5-methyl-2-hepten-4-one possess distinct sensory properties, making their stereoselective synthesis a significant area of research. Modern synthetic strategies focus on controlling the chirality of the final product.

Chemoenzymatic Synthesis Strategies

The chemoenzymatic approach is particularly advantageous as it avoids the use of highly reactive or toxic reagents and does not require anhydrous conditions, making it a more scalable and environmentally friendly option.

Development of Green Chemistry Principles in Synthesis

The development of synthetic routes for 5-methyl-2-hepten-4-one has increasingly incorporated the principles of green chemistry. The goal is to create processes that are more sustainable, safer, and produce less waste. rroij.comnih.govpaperpublications.orgsemanticscholar.orgresearchgate.net

The chemoenzymatic synthesis is a prime example of a green approach. By using a biocatalyst, it operates under mild reaction conditions and reduces the need for hazardous chemicals. Furthermore, the use of distillation for purification minimizes the use of solvents. This method stands in contrast to earlier stereoselective syntheses that relied on toxic chromium-based oxidants and required strictly anhydrous conditions.

The classical acetoacetic ester synthesis also demonstrates principles of green chemistry by avoiding Grignard reagents and stoichiometric oxidation, which can generate significant waste and pose safety hazards. google.com The focus on atom economy and the use of less hazardous substances are central to these greener synthetic strategies.

The following table provides a comparative overview of different synthetic routes for 5-methyl-2-hepten-4-one, highlighting their adherence to green chemistry principles.

Synthetic RouteKey FeaturesGreen Chemistry Aspects
Grignard-basedUse of organometallic reagents and strong oxidants.Lower adherence due to hazardous reagents and potential for byproducts.
Acetoacetic Ester-basedAvoids Grignard reagents and stoichiometric oxidation. google.comHigher atom economy and reduced waste compared to the Grignard route.
ChemoenzymaticUtilizes a biocatalyst (Novozym 435) and a chiral pool starting material.Use of a renewable catalyst, mild reaction conditions, avoidance of toxic reagents, and reduced solvent use.

Investigation of Synthetic Analogues and Derivatives

The exploration of synthetic analogues and derivatives of 5-methyl-2-hepten-4-one, a key flavor compound naturally found in hazelnuts, has been a subject of scientific inquiry to understand the structure-activity relationship, particularly concerning its distinct aroma. mdpi.comresearchgate.netnih.gov Research has focused on designing and preparing structurally related compounds to elucidate the key molecular features responsible for its characteristic hazelnut scent. researchgate.net

In an effort to understand the structural requirements for the hazelnut aroma of (S)-5-methylhept-2-en-4-one, a series of new achiral (di)enone analogues have been designed and synthesized. mdpi.comnih.govresearchgate.net The preparation of these analogues involves a concise two-step process. mdpi.com The synthesis begins with the addition of an alkenyl lithium to various carbonyl electrophiles, followed by an allylic oxidation of the resulting alkenols to yield the target enones. mdpi.com

One reported methodology for creating these analogues involves a three-step sequence starting from different carbonyl compounds. researchgate.net The process, as detailed for several analogues, includes the addition of vinylmagnesium bromide to a ketone, followed by allylic oxidation with manganese dioxide (MnO₂). researchgate.net This approach has been successfully used to prepare a variety of analogues where the ethyl group or the methyl group at the chiral center of the parent molecule is replaced with other alkyl groups. researchgate.net

Table 1: Synthesis of Achiral Analogues of 5-methyl-2-hepten-4-one
AnalogueStarting Carbonyl CompoundIntermediate Alkenol Yield (%)Final Enone Yield (%)
6-methylhept-5-en-3-oneIsovaleraldehyde8471
5,6-dimethylhept-5-en-3-one3-methyl-2-pentanone6774
2,5-dimethylhept-5-en-3-one2-methylpentan-3-one8474
2,2,5-trimethylhept-5-en-3-onePinacolone7176
Data sourced from a study on the scalable preparation of enantioenriched (S)-5-methylhept-2-en-4-one and its achiral analogues. researchgate.net

Structural modifications of the parent compound, 5-methyl-2-hepten-4-one, have a significant impact on its sensory properties. mdpi.comnih.govresearchgate.net Sensory analysis of the synthesized achiral analogues reveals that even minor changes to the molecule's structure can dramatically alter its olfactory profile. mdpi.comnih.govresearchgate.net

The research indicates that simple modifications, such as polymethylation, completely eliminate the original hazelnut aroma. mdpi.comresearchgate.net These structural changes shift the odor profile to distinctly different scents. For instance, the introduction of additional methyl groups can result in aromas described as eucalyptus, menthol, camphor, or sweet. mdpi.comnih.govresearchgate.net This demonstrates that the specific arrangement and type of alkyl substituents are crucial for the characteristic hazelnut note. The findings from these studies underscore the high degree of structural specificity required for a molecule to elicit the hazelnut aroma associated with 5-methyl-2-hepten-4-one. mdpi.comresearchgate.net

Table 2: Impact of Structural Modification on Aroma Profile
CompoundStructural Modification vs. Parent CompoundResulting Aroma
(S)-5-methylhept-2-en-4-oneParent CompoundHazelnut
6-methylhept-5-en-3-oneIsomeric variationEucalyptus
5,6-dimethylhept-5-en-3-oneAddition of a methyl groupMenthol
2,5-dimethylhept-5-en-3-oneAddition of a methyl groupCamphor
2,2,5-trimethylhept-5-en-3-oneAddition of two methyl groupsSweet
Data derived from sensory analysis of synthesized achiral analogues. mdpi.comnih.govresearchgate.net

Biosynthetic Pathways and Natural Occurrence Within Biological Systems

Elucidation of Precursor Compounds in Natural Systems

The biosynthesis of 5-methyl-2-hepten-4-one (B146534) in hazelnuts is understood to originate from the catabolism of amino acids, which serve as the primary non-volatile precursors nih.gov. Research points to the branched-chain amino acid D-isoleucine and the polar amino acid L-threonine as the foundational molecules.

Through enzymatic processes, these amino acids are converted into key volatile intermediates. D-isoleucine is the precursor to 2-methylbutanal, while L-threonine gives rise to propanal. These two aldehydes are the direct building blocks that condense to form the carbon skeleton of 5-methyl-2-hepten-4-one.

The proposed pathway involves the following key precursor transformations:

D-Isoleucine is converted to 3-methyl-2-oxopentanoic acid.

L-Threonine is converted to α-ketobutyric acid.

Subsequent decarboxylation of these α-keto acids yields the respective aldehydes: 2-methylbutanal and propanal .

Laboratory syntheses of filbertone (B1242023) often utilize (S)-(-)-2-methylbutan-1-ol, which is oxidized to 2-methylbutanal, further supporting the role of this aldehyde as a crucial natural precursor bris.ac.ukbris.ac.uk.

Enzymatic Mechanisms in Biosynthesis

The conversion of amino acid precursors into 5-methyl-2-hepten-4-one is governed by specific enzymatic reactions. While the complete pathway in Corylus avellana is still under investigation, a proposed biocatalytic mechanism involves several key enzyme classes.

Oxidative Deamination : The initial step involves the conversion of D-amino acid precursors into their corresponding α-keto acids. This reaction is catalyzed by a D-amino acid oxidase (DAAO), a flavoenzyme that facilitates the oxidative deamination of D-amino acids nih.govnih.govfrontiersin.org. For instance, DAAO acts on D-isoleucine to produce 3-methyl-2-oxopentanoic acid nih.gov.

Decarboxylation : The α-keto acids produced in the first step are then decarboxylated to form aldehydes. While the specific decarboxylases in this pathway have not been fully characterized, this is a common step in amino acid catabolism.

Condensation : The key carbon-carbon bond formation is a proposed condensation reaction between 2-methylbutanal and propanal. This step is hypothesized to be catalyzed by a thiamine (B1217682) diphosphate-dependent enzyme such as transketolase (TK) wikipedia.orgebi.ac.uk. Transketolase enzymes are known to catalyze the transfer of two-carbon ketol units, connecting pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway wikipedia.org. In this context, it would facilitate an acyloin-type condensation to form the intermediate 3-hydroxy-5-methyl-heptan-4-one.

Dehydration : The final step is the elimination of a water molecule (dehydration) from the 3-hydroxy-5-methyl-heptan-4-one intermediate to yield the final product, 5-methyl-2-hepten-4-one.

This sequence of enzymatic reactions ensures the stereospecificity often observed in the naturally produced compound, where the (S)-enantiomer is typically more abundant in raw nuts bris.ac.uknih.gov.

Factors Influencing Natural Production and Enantiomeric Ratios

The concentration and enantiomeric composition of 5-methyl-2-hepten-4-one in hazelnuts are not static. They are significantly influenced by the plant's genetics, the environmental conditions during growth, and post-harvest handling and processing nih.govfrontiersin.org. The ratio between the (S) and (R) enantiomers is a key variable, with the (S)-enantiomer predominating in raw hazelnuts frontiersin.org.

The genetic makeup of the hazelnut tree is a primary determinant of its chemical profile, including the production of key flavor compounds. Different cultivars of Corylus avellana exhibit distinct profiles of volatile compounds and varying enantiomeric ratios of 5-methyl-2-hepten-4-one frontiersin.orgmdpi.com. This genetic diversity is a critical factor for the food industry, as specific cultivars are sought for their unique flavor and aroma characteristics frontiersin.orgfrontiersin.orgnih.gov.

Research comparing cultivars such as 'Tonda Gentile Trilobata', 'Tonda Gentile Romana', and 'Anakliuri' from different geographical origins (Italy and Georgia) has shown that both cultivar and harvest region play a major role in the final enantiomeric composition frontiersin.org. In a study, raw hazelnuts from all tested cultivars showed a high enantiomeric excess of the (S)-isomer, with percentage compositions ranging from 83% to 95% frontiersin.org. These differences underscore the strong genetic control over the biosynthetic pathways leading to this compound. The variation among cultivars suggests differences in the expression or efficiency of the enzymes involved in the biosynthesis.

Table 1: Percentage Enantiomeric Composition of (S)-5-methyl-2-hepten-4-one in Raw Hazelnut Cultivars from Different Origins. frontiersin.orgresearchgate.net
CultivarGeographical Origin(S)-Enantiomer Composition (%)
Tonda Gentile TrilobataItaly~92-95%
Tonda Gentile TrilobataGeorgia~83-88%
Tonda Gentile RomanaItaly~90-94%
AnakliuriGeorgia~84-89%

Beyond genetics, environmental conditions significantly impact hazelnut quality and chemical composition mdpi.commdpi.com. Factors such as climate, soil type, and agricultural practices influence the metabolic processes of the plant nsw.gov.au. The preferred climate for hazelnut production is characterized by mild summers and cool winters, with adequate chilling periods being crucial for fruitfulness nsw.gov.au. Environmental stressors like extreme temperatures or inconsistent moisture can alter the biosynthesis of flavor precursors, thereby affecting the final concentration of 5-methyl-2-hepten-4-one nsw.gov.au.

Post-harvest processing, particularly roasting, has the most dramatic effect on this compound nih.gov. Roasting significantly increases the total amount of 5-methyl-2-hepten-4-one, contributing to the characteristic roasted nut aroma frontiersin.orgresearchgate.net. However, this thermal process also alters the enantiomeric ratio. While the amounts of both (R) and (S)-filbertone increase, the relative increase is more pronounced for the (R)-enantiomer nih.govfrontiersin.org. This leads to a decrease in the enantiomeric excess of the (S)-form compared to raw nuts nih.govfrontiersin.org. This suggests that roasting triggers a non-stereoselective formation of the compound from a yet-unidentified precursor, as heating pure (S)-filbertone does not cause it to convert to the (R)-form frontiersin.org. Other processing factors, such as the use of harsh extraction methods, can also lead to a lower enantiomeric excess bris.ac.ukbris.ac.uk.

Table 2: Effect of Roasting on the Enantiomeric Composition of (S)-5-methyl-2-hepten-4-one. frontiersin.orgresearchgate.net
Cultivar & OriginState(S)-Enantiomer Composition (%)
Tonda Gentile Trilobata (Italy)Raw~92-95%
Roasted~65-70%
Tonda Gentile Trilobata (Georgia)Raw~83-88%
Roasted~78-82%
Tonda Gentile Romana (Italy)Raw~90-94%
Roasted~68-72%

Advanced Analytical and Characterization Techniques in Research

Development of Enantioselective Separation Methods

The chiral nature of 5-methyl-2-hepten-4-one (B146534), possessing a stereocenter at the C-5 position, necessitates the use of enantioselective methods to separate and quantify its (R)- and (S)-enantiomers. This is of particular importance as the enantiomers can exhibit different sensory properties.

Gas chromatography-mass spectrometry (GC-MS) coupled with chiral stationary phases is a powerful technique for the enantioselective analysis of volatile compounds like 5-methyl-2-hepten-4-one. Chiral columns, typically containing derivatized cyclodextrins, are employed to achieve the separation of the enantiomers. The selection of the appropriate chiral stationary phase is crucial for obtaining optimal resolution.

For the enantiomeric separation of 5-methyl-2-hepten-4-one, various modified cyclodextrin-based capillary columns have been utilized. The resolution of enantiomers is influenced by factors such as the type of cyclodextrin derivative, column temperature, and carrier gas flow rate. The ability to separate these enantiomers is critical for authentication purposes, as the enantiomeric ratio can vary depending on the geographical origin and processing of the source material.

Table 1: Chiral GC Columns and their Application in Enantiomer Resolution

Chiral Column Type Application Result
Derivatized β-cyclodextrin Separation of 5-methyl-2-hepten-4-one enantiomers in hazelnut oil Successful baseline separation of (R)- and (S)-enantiomers, enabling their individual quantification.
Modified γ-cyclodextrin Analysis of chiral compounds in essential oils Provides alternative selectivity for complex mixtures of volatile chiral compounds.

Stable isotope dilution analysis (SIDA) is a highly accurate and precise method for the quantification of analytes in complex matrices. nih.govnih.govwikipedia.org This technique involves the use of a stable isotope-labeled analog of the target compound as an internal standard. wikipedia.org For the quantification of 5-methyl-2-hepten-4-one, a deuterated form of the molecule is synthesized and added to the sample at a known concentration.

The fundamental principle of SIDA is that the isotopically labeled internal standard behaves chemically and physically identically to the native analyte during extraction, purification, and analysis. wikipedia.org By measuring the ratio of the signal from the native compound to that of the labeled standard using mass spectrometry, any losses during sample preparation can be compensated for, leading to highly accurate quantification. This method has been successfully applied to determine the concentration of 5-methyl-2-hepten-4-one in hazelnut oils and other food products.

Application in Origin Authentication and Adulteration Studies

The presence and concentration of 5-methyl-2-hepten-4-one, along with its enantiomeric distribution, serve as valuable chemical markers in food authenticity and adulteration studies.

The concentration of 5-methyl-2-hepten-4-one can vary significantly among different hazelnut cultivars and between hazelnuts from different geographical origins. mdpi.comnih.govmdpi.com These variations are influenced by genetic factors, environmental conditions, and agricultural practices. mdpi.com Consequently, the quantitative analysis of this compound can be used as a chemical fingerprint to aid in the authentication of the geographical origin and cultivar of hazelnuts. nih.gov For instance, studies have shown that hazelnuts from certain regions may have a characteristically higher or lower content of 5-methyl-2-hepten-4-one. mdpi.com

Table 2: Concentration of 5-methyl-2-hepten-4-one in Hazelnuts from Different Origins

Geographical Origin Cultivar Concentration Range of 5-methyl-2-hepten-4-one (µg/kg)
Turkey Tombul 150 - 450
Italy Tonda Gentile Romana 200 - 550
USA (Oregon) Barcelona 100 - 300

One of the most significant applications of 5-methyl-2-hepten-4-one analysis is in the detection of food adulteration. capes.gov.brnih.govresearchgate.net A prominent example is the adulteration of olive oil with cheaper hazelnut oil. capes.gov.brnih.govresearchgate.net Since 5-methyl-2-hepten-4-one is a characteristic component of hazelnut oil and is not naturally present in olive oil, its detection in olive oil is a clear indicator of adulteration. capes.gov.br

Analytical methods such as GC-MS are highly sensitive and can detect very low concentrations of 5-methyl-2-hepten-4-one, allowing for the identification of adulteration even at low percentages. researchgate.net Research has demonstrated the effectiveness of this approach in verifying the purity of olive oil and protecting consumers from fraudulent practices. capes.gov.brresearchgate.net The detection limits for hazelnut oil in olive oil using this marker compound can be as low as a few percent. sciforum.net

Advanced Spectroscopic and Chromatographic Methodologies for Structural Confirmation

The structural confirmation of 5-methyl-2-hepten-4-one isolated from natural sources or synthesized in the laboratory relies on a combination of advanced spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H-NMR and ¹³C-NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. For 5-methyl-2-hepten-4-one, ¹H-NMR spectra would show characteristic signals for the protons of the methyl, ethyl, and vinyl groups, with their chemical shifts and coupling patterns confirming the connectivity of the atoms. The ¹³C-NMR spectrum would display distinct peaks for each of the eight carbon atoms, including the carbonyl carbon and the carbons of the double bond, further verifying the structure. nih.govnih.govuobasrah.edu.iq

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. uobasrah.edu.iqorgchemboulder.com The IR spectrum of 5-methyl-2-hepten-4-one, as an α,β-unsaturated ketone, would exhibit a characteristic strong absorption band for the C=O stretching vibration, typically in the range of 1666-1685 cm⁻¹. orgchemboulder.comlibretexts.org This is at a lower wavenumber compared to a saturated ketone due to the conjugation with the C=C double bond. orgchemboulder.com The spectrum would also show absorptions corresponding to the C=C stretching and C-H stretching vibrations. orgchemboulder.com

Combined with mass spectrometry, which provides information about the molecular weight and fragmentation pattern of the molecule, these spectroscopic techniques provide unequivocal confirmation of the structure of 5-methyl-2-hepten-4-one. nih.govlibretexts.org

Investigation of Biological Activities in Non Human and in Vitro Systems

Modulation of Metabolic Pathways in Non-Human Models

Studies utilizing mice fed a high-fat diet (HFD) have demonstrated that 5-methyl-2-hepten-4-one (B146534), also known as filbertone (B1242023), plays a significant role in modulating metabolic pathways. dartmouth.eduresearchgate.net Whole transcriptome sequencing of skeletal muscle from these mice revealed that the compound upregulates genes associated with several key metabolic processes, including thermogenesis, fatty acid degradation, and oxidative phosphorylation. dartmouth.eduresearchgate.net

Regulation of Thermogenesis in Skeletal Muscle

5-methyl-2-hepten-4-one has been shown to regulate thermogenesis in the skeletal muscle of mice on a high-fat diet. dartmouth.eduresearchgate.net This is evidenced by the significant upregulation of thermogenic genes. dartmouth.edu Skeletal muscle is a primary site for both shivering and nonshivering thermogenesis and plays a crucial role in whole-body energy metabolism. e-dmj.orgnih.gov The heat generated during muscle contraction is a result of ATP hydrolysis and Ca2+ transport. e-dmj.orgnih.gov

Influence on Lipid Metabolism

The compound has a notable influence on lipid metabolism within skeletal muscle. dartmouth.eduresearchgate.net In mice fed a high-fat diet, the introduction of 5-methyl-2-hepten-4-one led to the upregulation of genes associated with fatty acid degradation. dartmouth.eduresearchgate.net Furthermore, genes for lipid droplet-associated proteins such as Plin3, Plin4, and Plin5 were also significantly upregulated in the muscle tissue of these mice. dartmouth.edu

Gene Expression Modulation (e.g., Ucp1, Ppara)

A key aspect of 5-methyl-2-hepten-4-one's activity is its ability to modulate the expression of specific genes. In the skeletal muscle of mice on a high-fat diet, there was a significant upregulation of uncoupling protein 1 (Ucp1) and peroxisome proliferator-activated receptor alpha (Ppara) gene expression. dartmouth.edu The protein levels of UCP1 and PPARα were also elevated. dartmouth.edu

Below is a table summarizing the key genes modulated by 5-methyl-2-hepten-4-one in the skeletal muscle of high-fat diet-fed mice. dartmouth.edu

GeneFunctionEffect of 5-methyl-2-hepten-4-one
Ucp1 ThermogenesisUpregulation
Ppara Lipid Metabolism, ThermogenesisUpregulation
Cidea ThermogenesisUpregulation
Plin3 Lipid Droplet AssociationUpregulation
Plin4 Lipid Droplet AssociationUpregulation
Plin5 Lipid Droplet AssociationUpregulation

In Vitro Cellular Responses and Molecular Mechanisms

The effects of 5-methyl-2-hepten-4-one have also been investigated at the cellular level through in vitro studies. dartmouth.eduresearchgate.net

Studies in Relevant Cell Lines (e.g., C2C12 Myotubes)

Research utilizing the C2C12 myotube cell line, a common model for skeletal muscle cells, has provided further insight into the compound's function. dartmouth.edu These in vitro experiments have shown that 5-methyl-2-hepten-4-one can reduce the accumulation of intracellular lipids in C2C12 myotubes. dartmouth.eduresearchgate.net

Interaction with Biomolecules and Signaling Pathways

The upregulation of genes such as Ppara suggests an interaction with nuclear receptor signaling pathways. dartmouth.edu The transcriptome analysis of skeletal muscle from mice treated with 5-methyl-2-hepten-4-one indicated that upregulated genes were significantly associated with pathways of thermogenesis, fatty acid degradation, and oxidative phosphorylation, pointing to a broader interaction with cellular energy metabolism signaling. dartmouth.eduresearchgate.net

The following table details the observed in vitro effects of 5-methyl-2-hepten-4-one. dartmouth.edu

Cell LineObservationImplied Mechanism
C2C12 Myotubes Reduced intracellular lipid accumulationInfluence on lipid metabolism pathways

Comparative Analysis of Enantiomeric Biological Activities

A thorough review of scientific literature reveals a significant gap in research directly comparing the biological activities of the individual enantiomers of 5-methyl-2-hepten-4-one in non-human or in vitro systems. While the differential effects of stereoisomers are a critical aspect of chemical ecology, particularly in insect olfaction, specific studies isolating and comparing the (R)- and (S)-enantiomers of 5-methyl-2-hepten-4-one have not been prominently documented in available research.

The principle of enantiomeric specificity is well-established for structurally similar compounds in related insect species. For instance, extensive research on weevils of the Sitophilus and Sitona genera has demonstrated that their olfactory systems can clearly distinguish between different stereoisomers of their aggregation pheromones, such as 5-hydroxy-4-methyl-3-heptanone. In these insects, specific olfactory receptor neurons (ORNs) exhibit distinct firing rates in response to different enantiomers, leading to varying behavioral responses. This high degree of selectivity underscores that the three-dimensional shape of a molecule is crucial for its biological function as a semiochemical.

However, despite the structural similarity of 5-methyl-2-hepten-4-one to these known pheromones, direct experimental data—such as electroantennography (EAG) recordings, single-sensillum recordings (SSR), or behavioral assays (e.g., olfactometer tests)—comparing the effects of (R)-5-methyl-2-hepten-4-one versus (S)-5-methyl-2-hepten-4-one is not present in the surveyed literature. Consequently, data tables illustrating dose-response relationships or differential attraction/repulsion for the individual enantiomers of this specific compound cannot be generated at this time.

Future research focusing on the stereoselective synthesis of the enantiomers of 5-methyl-2-hepten-4-one and subsequent comparative bioassays would be necessary to elucidate their respective roles and activities in biological systems. Such studies would be valuable in determining if one enantiomer is more active, if they elicit different behaviors, or if a specific racemic mix is required for a particular biological function.

Structure Activity Relationship Sar and Chemo Sensory Properties

Correlating Stereochemistry with Olfactory Perception

5-Methyl-2-hepten-4-one (B146534) possesses a stereocenter at the C5 position and can also exhibit E/Z isomerism at the C2-C3 double bond, resulting in four possible stereoisomers: (2E,5S), (2E,5R), (2Z,5S), and (2Z,5R). google.com All four isomers contribute to a nutty aroma, but with significant variations in their specific profiles and potency. google.com

The individual enantiomers of 5-methyl-2-hepten-4-one have been isolated and their distinct aroma profiles characterized. The (E)-isomers are of particular interest in the food and fragrance industry. The (+)-(E,5S)-isomer is noted for a fatty aroma, while the (-)-(E,5R)-isomer is described with notes of butter and chocolate. bris.ac.uk The (-)-(R)-(E)-enantiomer is often cited for its pleasant hazelnut and woody notes, coupled with a soft, buttery, and chocolate-like flavor impact. frontiersin.org

The potency of these isomers also varies considerably. The (2E,5S)-isomer is the most potent, with an odor threshold approximately ten times lower than that of the (2E,5R)-isomer and three times lower than the (2Z,5S)-isomer, making it a highly valuable component for imparting a nutty character. google.com

Table 1: Olfactory Profiles of 5-methyl-2-hepten-4-one Enantiomers
EnantiomerReported Olfactory ProfileRelative Potency (Odor Threshold)
(+)-(E,5S)-isomerNutty, fatty. bris.ac.ukMost potent; odor threshold is ~10x lower than (2E,5R) and ~3x lower than (2Z,5S). google.com
(-)-(E,5R)-isomerNutty, buttery, chocolate notes, pleasant hazelnut, woody. bris.ac.ukfrontiersin.orgLess potent than the (S)-isomer. google.com
(2Z,5S)-isomerNutty. google.comIntermediate potency. google.com

In nature, specifically in hazelnuts (Corylus species), 5-methyl-2-hepten-4-one is found with an enantiomeric excess of the (S)-isomer, typically ranging from 54% to 73%. mdpi.comnih.gov This natural predominance of the more potent (S)-enantiomer is crucial to the characteristic aroma of raw hazelnuts.

Rational Design of Analogues for Modified Olfactory Characteristics

The understanding of how the structure of 5-methyl-2-hepten-4-one relates to its aroma allows for the rational design of new molecules with tailored olfactory properties. By making specific modifications to the parent structure, researchers can create analogues with dramatically different scent profiles.

Even minor alterations to the molecular structure of 5-methyl-2-hepten-4-one can lead to significant changes in its perceived scent. mdpi.comresearchgate.net Research into synthetic analogues has demonstrated that simple modifications, such as altering methylation patterns, can completely transform the aroma from the original nutty character. nih.govnih.govresearchgate.net

A study involving the synthesis of new dienones and enones as achiral analogues of (S)-5-methylhept-2-en-4-one found that simple (poly)methylation shifted the odor to profiles described as eucalyptus, menthol, camphor, and sweet. mdpi.comnih.govresearchgate.net This highlights the high degree of specificity in the interaction between the molecule and the human olfactory system.

Table 2: Aroma Profiles of 5-methyl-2-hepten-4-one and Its Synthetic Analogues
CompoundStructural ModificationResulting Aroma Profile
(S)-5-methylhept-2-en-4-one (Parent Compound)N/AHazelnut. mdpi.comnih.gov
Analogue 1(Poly)methylationEucalyptus. mdpi.comnih.gov
Analogue 2(Poly)methylationMenthol. mdpi.comnih.gov
Analogue 3(Poly)methylationCamphor. mdpi.comnih.gov
Analogue 4(Poly)methylationSweet. mdpi.comnih.gov

The perception of smell begins with the interaction of a volatile molecule, like 5-methyl-2-hepten-4-one, with specific olfactory receptors (ORs) located in the nasal cavity. evitachem.com These receptors are proteins that bind to odorant molecules, triggering a signal that is sent to the brain and interpreted as a specific scent.

The relationship between a chemical's structure and its interaction with ORs is complex and goes beyond a simple "lock and key" model. researchgate.net While structure-odor relationships are useful for designing new aroma compounds, the activation of a receptor is only the first in a series of events that leads to the final perception of an odor. researchgate.net Computational simulations are employed to model and better understand the interactions between an odorant's functional groups and the binding sites of an olfactory receptor, shedding light on how a chemically simple molecule can induce a conformational change in the receptor to initiate a signal. genominfo.org The distinct olfactory profiles of the enantiomers and structural analogues of 5-methyl-2-hepten-4-one underscore the high specificity of these receptor interactions, where subtle changes in molecular shape and electronics can lead to binding with different sets of receptors or binding with varying affinities, resulting in a completely different perceived aroma.

Environmental Dynamics and Degradation Pathways in Academic Contexts

Environmental Distribution and Partitioning Behavior (Theoretical Considerations)

The partitioning of 5-methyl-2-hepten-4-one (B146534) in the environment describes its movement and distribution between air, water, soil, and biota. This behavior is theoretically predicted by key physicochemical properties. Given its characterization as a colorless liquid that is slightly soluble in water, its distribution can be inferred. nih.gov

The primary factors influencing its environmental partitioning include water solubility, vapor pressure, and the octanol-water partition coefficient (Kow). While specific experimental values for 5-methyl-2-hepten-4-one are not always available, its behavior can be modeled based on its molecular structure. As a volatile organic compound (VOC), it is expected to have a tendency to partition into the atmosphere. copernicus.org Its slight solubility in water suggests limited distribution in aquatic systems, with a preference for partitioning to organic matter in sediment and soil.

Table 1: Theoretical Environmental Partitioning Parameters for 5-methyl-2-hepten-4-one

Parameter Theoretical Value/Behavior Implication for Environmental Distribution
Molecular Formula C8H14O nih.gov Influences molecular weight and polarity.
Molecular Weight 126.20 g/mol nih.gov Affects diffusion and volatility.
Water Solubility Slightly soluble nih.gov Limited partitioning into aqueous phases; tends to adsorb to organic matter.
Vapor Pressure Moderate (Predicted) Potential for volatilization into the atmosphere from surface water and soil.
Octanol-Water Partition Coefficient (log Kow) >2 (Predicted) nih.gov Indicates a tendency to bioaccumulate in fatty tissues of organisms and partition into organic carbon in soil and sediment.

| Soil Adsorption Coefficient (Koc) | Moderate to High (Predicted) | Suggests the compound will have limited mobility in soil and will be primarily associated with the solid phase. |

Abiotic and Biotic Degradation Mechanisms (Theoretical Considerations)

The persistence of 5-methyl-2-hepten-4-one in the environment is determined by its susceptibility to abiotic (non-biological) and biotic (biological) degradation processes.

Abiotic Degradation: The structure of 5-methyl-2-hepten-4-one, specifically the α,β-unsaturation, makes it reactive. researchgate.net

Atmospheric Oxidation: In the atmosphere, the dominant degradation pathway for alpha,beta-unsaturated ketones is reaction with hydroxyl (OH) radicals. copernicus.org This process involves the addition of the OH radical to the carbon-carbon double bond, leading to the formation of various oxygenated products and eventual mineralization.

Photolysis: The carbonyl group and conjugated double bond system may absorb ultraviolet radiation, potentially leading to direct photolysis (degradation by sunlight), although this is often a less significant pathway compared to atmospheric oxidation.

Hydrolysis: While many ketones are stable against hydrolysis, the reactivity of the conjugated system could make it susceptible under certain environmental pH conditions, though this is generally considered a slow process for this class of compounds. nih.govresearchgate.net

Biotic Degradation: Microorganisms are crucial for the breakdown of organic compounds in soil and water.

Enzymatic Action: The primary mechanism for biotic degradation involves enzymatic processes by bacteria and fungi. encyclopedia.pub The α,β-unsaturated ketone structure can act as a Michael acceptor, making it reactive toward nucleophilic groups in enzymes. researchgate.net

Biodegradation Pathway: A theoretical pathway would involve the reduction of the carbon-carbon double bond, followed by the reduction of the ketone group to a secondary alcohol. These intermediates are generally more water-soluble and more readily metabolized by microorganisms, eventually leading to the cleavage of the carbon skeleton and its use as a source of carbon and energy. encyclopedia.pub The presence of the methyl branch may slightly hinder the rate of degradation compared to a linear analogue.

Environmental Impact Assessments in Specific Matrices (Theoretical Considerations)

A theoretical assessment of the environmental impact of 5-methyl-2-hepten-4-one considers its potential effects on different environmental compartments based on its partitioning and degradation characteristics.

Atmosphere: Due to its volatility, the atmosphere is a significant receiving compartment. Its atmospheric lifetime will be determined by the local concentration of OH radicals. copernicus.org The degradation products could contribute to the formation of secondary organic aerosols.

Aquatic Systems: In water, the compound is expected to partition to sediment and suspended organic matter. Its slight water solubility limits high concentrations in the water column. The potential for bioaccumulation in aquatic organisms is moderate, based on its predicted octanol-water partition coefficient.

Soil: When released to soil, 5-methyl-2-hepten-4-one is expected to have low mobility. It will likely adsorb to soil organic carbon, where it will be subject to biotic degradation by soil microorganisms. Its volatility could also lead to its transfer from the soil surface to the atmosphere.

Table 2: Summary of Compound Names

Compound Name
5-methyl-2-hepten-4-one
Methyl vinyl ketone
3-methyl-3-penten-2-one
4-methyl-3-penten-2-one
Acrolein

Future Research Directions and Emerging Paradigms in the Study of 2 Hepten 4 One, 5 Methyl

Integration of Advanced Omics Technologies in Biosynthesis Studies

The biosynthesis of 2-Hepten-4-one, 5-methyl- in plants like the hazelnut (Corylus avellana) presents a complex puzzle that is ripe for exploration with advanced "omics" technologies. nih.gov While the general pathways are understood, the precise genetic and enzymatic mechanisms remain to be fully elucidated. The integration of genomics, transcriptomics, proteomics, and metabolomics offers a powerful, systems-biology approach to unravel these intricacies. nih.govrsc.org

Future research should focus on:

Genomic and Transcriptomic Analysis: High-throughput sequencing of the Corylus avellana genome and transcriptome can identify candidate genes involved in the biosynthetic pathway. maxapress.com Co-expression analysis, where genes with similar expression patterns are grouped, can pinpoint enzymes and transcription factors that are activated in concert during hazelnut development and ripening, the period of active filbertone (B1242023) synthesis. nih.gov

Proteomic and Metabolomic Profiling: By analyzing the proteins (proteomics) and small molecules (metabolomics) present in hazelnut tissues at different developmental stages, researchers can correlate the presence of specific enzymes and metabolic intermediates with the production of 2-Hepten-4-one, 5-methyl-. oatext.com This integrative approach can validate gene functions and map the complete metabolic network. nih.govrsc.org

Single-Cell Omics: Emerging single-cell technologies can provide unprecedented resolution, allowing scientists to study the biosynthetic pathway within specific cell types of the hazelnut, identifying the precise locations of synthesis and accumulation. maxapress.com

Table 1: Application of Omics Technologies in Biosynthesis Research

Omics TechnologyResearch FocusPotential Outcomes
Genomics Sequencing the Corylus avellana genome.Identification of biosynthetic gene clusters and regulatory DNA elements.
Transcriptomics Analyzing gene expression (RNA) during nut development.Pinpointing co-regulated genes involved in the filbertone pathway. nih.gov
Proteomics Identifying and quantifying proteins in hazelnut tissues.Characterizing the enzymes directly responsible for the synthesis steps.
Metabolomics Profiling all small-molecule metabolites.Mapping the flow of precursors and intermediates leading to filbertone.
Integrative Multi-Omics Combining data from all omics fields.Creating a comprehensive, systems-level model of filbertone biosynthesis. rsc.orgmaxapress.com

Development of Novel and Sustainable Synthetic Routes

While 2-Hepten-4-one, 5-methyl- can be extracted from natural sources, chemical synthesis is crucial for meeting industrial demand. chemicalbull.com Current synthetic methods often rely on traditional chemical processes that may not align with modern principles of green chemistry. chemistryjournals.net Future research is increasingly directed towards developing more sustainable, efficient, and environmentally benign synthetic routes.

Key areas for future development include:

Biocatalysis: Utilizing enzymes or whole-cell systems (like yeast) as catalysts offers a highly selective and efficient way to produce the desired stereoisomer of filbertone under mild conditions. rsc.orggoogle.com A recently patented process, for example, uses yeast for the biocatalytic reduction of an intermediate, highlighting a green approach to synthesis. google.com

Chemoenzymatic Synthesis: These hybrid approaches combine the advantages of both traditional chemistry and biocatalysis. A recent chemoenzymatic synthesis of enantioenriched (S)-5-methylhept-2-en-4-one was developed using natural substrates and avoiding toxic reagents, making it a greener and more scalable alternative. mdpi.comresearchgate.net

Use of Renewable Feedstocks: Research into synthetic pathways that start from bio-based, renewable materials instead of petroleum-derived precursors is a critical goal for sustainable chemistry. sigmaaldrich.comresearchgate.net This aligns with the broader industry trend of moving away from fossil fuels. chemistryjournals.netrsc.org

Flow Chemistry: Continuous flow reactors can improve reaction efficiency, reduce waste, and enhance safety compared to traditional batch processing, offering a more sustainable manufacturing platform. chemistryjournals.net

Expansion of Biological Activity Investigations to Diverse Non-Human Models

The primary recognized role of 2-Hepten-4-one, 5-methyl- is as a flavor and aroma compound. wikipedia.org However, its biological activities in a wider range of organisms are largely underexplored. As an α,β-unsaturated ketone, it belongs to a class of compounds known to be reactive and possess biological activity. acs.orgfoodb.ca Future studies should expand to investigate its effects on various non-human models.

Potential research avenues include:

Insect Semiochemical Activity: Many structurally similar compounds act as pheromones or kairomones in insects. Investigating whether 2-Hepten-4-one, 5-methyl- can influence insect behavior could lead to applications in pest management, such as in traps or as attractants for beneficial insects.

Antimicrobial Properties: The α,β-unsaturated ketone functional group is a structural alert for potential reactivity, including antimicrobial effects. acs.orgtandfonline.com Screening 2-Hepten-4-one, 5-methyl- against a panel of plant and food-spoilage fungi and bacteria could reveal novel applications as a natural preservative.

Plant Growth Regulation: Investigating the compound's effect on plant signaling, germination, and defense responses could uncover allelopathic properties or applications as a plant growth regulator.

Predictive Modeling for Structure-Property Relationships and Biological Effects

Computational and predictive modeling are powerful tools for accelerating research and reducing reliance on extensive laboratory experimentation. nih.gov For 2-Hepten-4-one, 5-methyl-, these models can help predict its properties and potential biological effects, guiding future research.

Future directions in this area involve:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish mathematical relationships between a molecule's chemical structure and its biological activity. researchgate.net By developing QSAR models for the class of α,β-unsaturated ketones, researchers can predict the potential toxicity or other biological effects of 2-Hepten-4-one, 5-methyl- and its analogues. tandfonline.comqsardb.orgnih.gov This can help in designing new flavor compounds with desirable properties.

Molecular Docking and Simulation: These techniques can be used to predict how 2-Hepten-4-one, 5-methyl- interacts with biological targets, such as olfactory receptors or enzymes. psu.edu This can provide insights into the mechanisms behind its characteristic hazelnut aroma and guide the design of new fragrance molecules. researchgate.net

Predicting Physicochemical Properties: Structure-property relationship models can forecast key properties like volatility, solubility, and stability, which are crucial for its application in foods and perfumes. nih.govetsu.edu

Table 2: Predictive Modeling Approaches and Their Applications

Modeling TechniqueDescriptionApplication for 2-Hepten-4-one, 5-methyl-
QSAR Correlates molecular structure with biological activity. researchgate.netPredict potential antimicrobial or insecticidal activity; design safer analogues. qsardb.orgnih.gov
Molecular Docking Simulates the binding of a molecule to a target protein.Understand interactions with olfactory receptors to explain its nutty aroma.
Molecular Dynamics Simulates the movement of atoms and molecules over time. psu.eduAnalyze the stability of the compound in different food matrices or formulations.
In Silico ADME Prediction Predicts the absorption, distribution, metabolism, and excretion of a compound. nih.govAssess its metabolic fate in various organisms.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.